H-DL-TYR(ME)-OH
Overview
Description
H-DL-TYR(ME)-OH, also known as O-Methyl-L-tyrosine, is an amino acid derivative with the chemical formula C10H13NO3. It is a white crystalline solid that is soluble in water and common organic solvents. This compound is primarily used in pharmaceutical research and the synthesis of other amino acid-related compounds .
Biochemical Analysis
Biochemical Properties
O-Methyltyrosine plays a role in biochemical reactions, particularly in the marformycin biosynthesis pathway . It is converted from tyrosine by a marformycins biosynthetic pathway-derived methyltransferase . This conversion is an important step in the synthesis of marformycins, a group of antibiotics .
Cellular Effects
O-Methyltyrosine has been found to have significant effects on cellular processes. For instance, it has been used in the study of protein-protein interactions . In this context, O-Methyltyrosine was incorporated into proteins, allowing for the study of their interactions .
Molecular Mechanism
The molecular mechanism of O-Methyltyrosine involves its interaction with enzymes and proteins. Specifically, it is involved in the inhibition of the enzyme tyrosine hydroxylase, which plays a crucial role in the catecholamine biosynthetic pathway .
Metabolic Pathways
O-Methyltyrosine is involved in the marformycin biosynthesis pathway . In this pathway, tyrosine is converted to O-Methyltyrosine by a specific methyltransferase .
Preparation Methods
The preparation of H-DL-TYR(ME)-OH can be achieved through chemical synthesis. A common method involves the reaction of p-methylphenylacetone with benzylidene bromide to obtain a brominated product, which is then reacted with sodium thiomelate to yield the final product . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring the purity and consistency required for pharmaceutical applications.
Chemical Reactions Analysis
H-DL-TYR(ME)-OH undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Common reducing agents like sodium borohydride can be used to reduce this compound, resulting in the formation of reduced derivatives.
Scientific Research Applications
H-DL-TYR(ME)-OH has extensive applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in studies related to protein synthesis and enzyme interactions.
Industry: It is employed in the production of other amino acid derivatives and related compounds.
Mechanism of Action
The mechanism of action of H-DL-TYR(ME)-OH involves its interaction with specific enzymes and proteins. For instance, it can inhibit tyrosine hydroxylase, an enzyme crucial for the synthesis of catecholamines. This inhibition affects the production of neurotransmitters like dopamine, norepinephrine, and epinephrine . The molecular targets and pathways involved in its action are primarily related to the biosynthesis of these neurotransmitters.
Comparison with Similar Compounds
H-DL-TYR(ME)-OH can be compared with other similar compounds such as:
Metyrosine: Both compounds inhibit tyrosine hydroxylase, but this compound is more specific in its action.
3-Hydroxy-5-Methyl-H-DL-TYR(ME)-OH: This compound is a precursor in the biosynthesis of saframycin and safracin, antibiotics with anti-tumor activity.
Safracin: Another related compound with potent anti-bacterial and anti-tumor activities.
This compound stands out due to its specific applications in pharmaceutical research and its role in the synthesis of other biologically active compounds.
Properties
IUPAC Name |
2-amino-3-(4-methoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYBMYRBIABFTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873658 | |
Record name | O-Methyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7635-29-2, 3308-72-3, 6230-11-1 | |
Record name | O-Methyltyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7635-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Methyltyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003308723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Methyl-DL-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007635292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC101132 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC30082 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30082 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | O-Methyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-METHYL-DL-TYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S62T8L8FLU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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